molecular formula C10H20N2O B13801466 3,3-Dimethyl-4-(2-methylpropyl)piperazin-2-one

3,3-Dimethyl-4-(2-methylpropyl)piperazin-2-one

Cat. No.: B13801466
M. Wt: 184.28 g/mol
InChI Key: BPBWTVWRFQKPMR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(2-methylpropyl)piperazin-2-one is a nitrogen-containing heterocyclic compound It is a derivative of piperazine, which is widely used in pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(2-methylpropyl)piperazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the intramolecular cyclization of N-substituted pyrroles with hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(2-methylpropyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-4-(2-methylpropyl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(2-methylpropyl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-4-(2-methylpropyl)piperazin-2-one is unique due to its specific substituent at the 4-position, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3,3-dimethyl-4-(2-methylpropyl)piperazin-2-one

InChI

InChI=1S/C10H20N2O/c1-8(2)7-12-6-5-11-9(13)10(12,3)4/h8H,5-7H2,1-4H3,(H,11,13)

InChI Key

BPBWTVWRFQKPMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCNC(=O)C1(C)C

Origin of Product

United States

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